4-Isocyanato-3-Methyl-5-Phenylisoxazole

Description

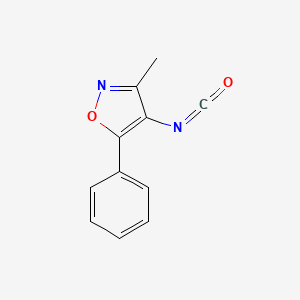

Structure

3D Structure

Properties

IUPAC Name |

4-isocyanato-3-methyl-5-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c1-8-10(12-7-14)11(15-13-8)9-5-3-2-4-6-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAPULDWGBONCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1N=C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380149 | |

| Record name | 4-Isocyanato-3-Methyl-5-Phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352018-89-4 | |

| Record name | 4-Isocyanato-3-methyl-5-phenylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352018-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isocyanato-3-Methyl-5-Phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 Isocyanato 3 Methyl 5 Phenylisoxazole

Reactions Governed by the Isocyanate Functionality

The isocyanate group (–N=C=O) is well-known for its high reactivity toward nucleophiles, a characteristic attributed to the significant electrophilicity of the central carbon atom. This reactivity is the cornerstone of polyurethane and polyurea chemistry and dictates a major portion of the chemical behavior of 4-isocyanato-3-methyl-5-phenylisoxazole.

Nucleophilic Additions to the Isocyanate Group

The electron-deficient carbon atom of the isocyanate moiety is susceptible to attack by a wide array of nucleophiles, particularly those containing active hydrogen atoms, such as alcohols, amines, and water. These reactions are typically rapid and form the basis for creating larger, more complex molecules.

One of the most fundamental reactions of isocyanates is their addition reaction with alcohols and amines. The reaction with an alcohol (alcoholysis) yields a urethane (B1682113) (carbamate) linkage, while the reaction with a primary or secondary amine produces a urea (B33335) derivative. nih.govresearchgate.net These reactions proceed through a nucleophilic addition mechanism where the heteroatom (oxygen in alcohols or nitrogen in amines) attacks the isocyanate carbon. ebrary.netresearchgate.net

The reaction of this compound with a generic primary alcohol (R-OH) results in the formation of a 3-methyl-5-phenylisoxazol-4-yl urethane derivative. Similarly, reaction with a primary amine (R-NH₂) yields a substituted urea. The reactivity of amines with isocyanates is generally much higher than that of alcohols. ebrary.net

| Reactant | Nucleophile | Resulting Linkage | Product Class |

|---|---|---|---|

| This compound | Alcohol (R-OH) | Urethane | N-(3-Methyl-5-phenylisoxazol-4-yl) carbamate (B1207046) |

| This compound | Amine (R-NH₂) | Urea | 1-(3-Methyl-5-phenylisoxazol-4-yl)-3-substituted urea |

The isocyanate group can be converted to a primary amine through hydrolysis. This reaction proceeds via the addition of water to the isocyanate, forming an unstable carbamic acid intermediate. ebrary.netaakash.ac.in This intermediate readily undergoes decarboxylation to yield the corresponding primary amine, in this case, 4-amino-3-methyl-5-phenylisoxazole, and carbon dioxide. ebrary.netaakash.ac.in In basic conditions, the carbon dioxide is trapped as a carbonate salt. stackexchange.com

Reduction of isocyanates can also lead to amine derivatives. While direct reduction to a primary amine is less common, reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) can convert the isocyanate to a methylamino group (R-NHCH₃). quora.com Catalytic hydrogenation is another established method for reducing various nitrogen-containing functional groups to amines. nanobioletters.com

Intramolecular and Intermolecular Cyclization Reactions Involving the Isocyanate Moiety

The isocyanate functionality can participate in both intramolecular and intermolecular cyclization reactions, leading to the formation of new heterocyclic structures.

Intramolecular cyclization can occur if a suitable nucleophilic group is present at an appropriate position within the molecule, such as on the C-5 phenyl ring. For instance, a hydroxyl or amino substituent at the ortho position of the phenyl ring could potentially attack the isocyanate carbon to form a fused five- or six-membered ring system. Such reactions often require catalysis and specific reaction conditions to proceed efficiently. beilstein-journals.orgnih.gov

A more common intermolecular reaction is the cyclotrimerization of isocyanates to form a highly stable 1,3,5-triazine-2,4,6-trione, commonly known as an isocyanurate. nih.gov This reaction is typically catalyzed by a variety of agents, including tertiary amines, phosphines, and certain metal complexes. acs.orgoup.comrsc.org The trimerization of this compound would yield a symmetrical molecule containing three isoxazole (B147169) units linked to a central isocyanurate ring. nih.govrsc.org

| Reaction Type | Description | Product Type |

|---|---|---|

| Intramolecular | Reaction with a nucleophile on the C-5 phenyl ring. | Fused heterocyclic system |

| Intermolecular | Catalyst-induced trimerization of three isocyanate molecules. | Isocyanurate |

Transformations and Stability Considerations of the Isoxazole Nucleus

The isoxazole ring, while aromatic, is susceptible to certain cleavage reactions under specific conditions, particularly those involving the weak N-O bond. The substituents on the ring play a crucial role in its stability and reactivity.

Ring-Opening Reactions and Subsequent Derivatization

The cleavage of the isoxazole N-O bond is a key transformation that allows for the synthesis of diverse acyclic compounds. mdpi.com This ring-opening can be initiated by various means, including reduction, base-promoted elimination, or reaction with electrophiles.

One documented method for the ring-opening of C4-substituted isoxazoles involves treatment with an electrophilic fluorinating agent such as Selectfluor®. researchgate.netorganic-chemistry.orgacs.org This reaction proceeds via electrophilic attack at the nitrogen or oxygen, followed by deprotonation and cleavage of the N-O bond. researchgate.net For a substrate like this compound, this would lead to a complex acyclic fluorinated carbonyl compound. researchgate.netacs.org Research has shown that C4-substitution is a requirement for this type of ring-opening fluorination to occur. researchgate.net

The resulting α-fluorocyanoketones from such reactions are versatile intermediates that can be further derivatized. organic-chemistry.org For example, reduction of the ketone functionality can yield fluorinated alcohols, and various reactions of the cyano group can lead to amides or esters. researchgate.net

Reductive cleavage, often using catalytic hydrogenation (e.g., with Raney-Ni or Pd/C), is another common method for isoxazole ring-opening, typically yielding β-enaminones. mdpi.comacs.org

| Starting Material Class | Reagent | Reaction Type | Intermediate/Product Class |

|---|---|---|---|

| C4-Substituted Isoxazole | Selectfluor® | Electrophilic Ring-Opening Fluorination | α-Fluorocyanoketone |

| Isoxazole | Catalytic Hydrogenation (e.g., Raney-Ni) | Reductive N-O Bond Cleavage | β-Enaminone |

Functionalization at Pendant Groups (e.g., methyl and phenyl)

The functionalization of the pendant methyl and phenyl groups of this compound presents a significant synthetic challenge due to the presence of the highly reactive isocyanate (-NCO) group. The isocyanate moiety is a potent electrophile, readily reacting with a wide range of nucleophiles, including water, alcohols, and amines. nih.govmdpi.com Consequently, any attempt to directly modify the methyl or phenyl groups would likely result in preferential reactions at the isocyanate functionality.

To achieve selective functionalization at the pendant groups, a synthetic strategy involving a precursor molecule, such as 3-methyl-5-phenylisoxazole (B94393), would be necessary. This would involve modifying the methyl or phenyl groups first and then introducing the isocyanato group at the 4-position in a subsequent step.

Phenyl Group Functionalization: The phenyl ring at the 5-position can undergo electrophilic aromatic substitution. Research on related compounds like 5-methyl-3-phenylisoxazole (B91872) and 5-phenylisoxazole (B86612) has shown that nitration, a common electrophilic substitution, occurs on the phenyl ring. rsc.orgcdnsciencepub.com For 5-methyl-3-phenylisoxazole, nitration can occur at the meta-position of the phenyl group when the isoxazole acts as a protonated, deactivating species, or at the para-position when it acts as a neutral, activating species. rsc.org The specific conditions of the reaction (e.g., acidity) would direct the regioselectivity of the substitution. Other electrophilic reactions, such as halogenation or Friedel-Crafts acylation, could potentially be employed on the phenyl ring of a suitable precursor.

Methyl Group Functionalization: The methyl group at the 3-position is generally less reactive than the phenyl ring. However, it could potentially undergo free-radical halogenation (e.g., using N-bromosuccinimide) to introduce a handle for further modification. This would convert the methyl group into a bromomethyl group, which can then participate in various nucleophilic substitution reactions.

| Pendant Group | Reaction Type | Typical Reagents | Potential Product |

|---|---|---|---|

| 5-Phenyl | Electrophilic Nitration | HNO₃/H₂SO₄ | 3-Methyl-5-(nitrophenyl)isoxazole |

| 5-Phenyl | Friedel-Crafts Acylation | RCOCl/AlCl₃ | 3-Methyl-5-(acylphenyl)isoxazole |

| 3-Methyl | Radical Bromination | NBS, Initiator | 3-(Bromomethyl)-5-phenylisoxazole |

Comprehensive Reaction Mechanism Studies and Theoretical Probes

While specific mechanistic studies on this compound are not extensively documented, the principles of its reactivity can be understood through computational and theoretical investigations applied to analogous isoxazole and isocyanate systems.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. researchgate.net For a molecule like this compound, DFT can be employed to predict a variety of chemical properties and reactivity descriptors. These calculations help in understanding the molecule's behavior in chemical reactions. researchgate.net

DFT analysis typically involves optimizing the molecular geometry to find its lowest energy conformation. From this, key electronic properties are calculated:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen and oxygen atoms of the isocyanate group would be expected to be highly electron-rich, while the carbonyl carbon would be electron-poor and thus highly electrophilic.

| Parameter | Symbol | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Indicates electron-donating ability |

| LUMO Energy | ELUMO | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ΔE | Relates to chemical reactivity and kinetic stability |

| Chemical Potential | μ | Describes electron escaping tendency |

| Chemical Hardness | η | Measures resistance to change in electron distribution |

| Electrophilicity Index | ω | Quantifies the global electrophilic nature of the molecule |

Transition state theory provides a framework for understanding reaction rates by examining the properties of the activated complex, or transition state. wikipedia.orgbritannica.com Computationally, the elucidation of a reaction mechanism involves mapping the potential energy surface (PES) that connects reactants to products. reddit.com The transition state is a first-order saddle point on this surface, representing the highest energy barrier along the reaction coordinate. wikipedia.org

For reactions involving this compound, such as its reaction with an alcohol to form a urethane, computational methods can be used to:

Locate the Transition State (TS) Structure: Algorithms are used to find the specific geometry of the activated complex. reddit.comucsb.edu This involves optimizing a structure that is a maximum in the direction of the reaction coordinate and a minimum in all other directions. ucsb.edu

Calculate Activation Energy (Ea): The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is a key factor in the reaction rate. britannica.com

Frequency Analysis: A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency. reddit.com This frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the minimum energy path from the transition state down to the reactants on one side and the products on the other, confirming that the located TS indeed connects the desired species. reddit.com

Computational studies on the reaction between nitrones and isocyanates have shown that the mechanism can be either concerted or stepwise, depending on the polarity of the solvent. acs.org Similar investigations into the reaction of phenyl isocyanate with methanol (B129727) have detailed the formation of reactant complexes, transition states, and product complexes, providing a comprehensive picture of the reaction pathway. mdpi.com These methodologies could be directly applied to study the diverse reactions of this compound.

| Parameter | Description | Method of Determination |

|---|---|---|

| Transition State Geometry | The 3D arrangement of atoms at the peak of the energy barrier. wikipedia.org | Saddle-point optimization calculations. reddit.com |

| Activation Energy (ΔG‡) | The Gibbs free energy difference between reactants and the transition state. wikipedia.org | Energy calculation of optimized reactant and TS structures. |

| Imaginary Frequency | A single negative frequency in the vibrational analysis, confirming a first-order saddle point. reddit.com | Frequency calculation at the optimized TS geometry. |

| Reaction Pathway | The minimum energy path connecting reactants and products via the transition state. | Intrinsic Reaction Coordinate (IRC) calculation. reddit.com |

Advanced Applications in Organic Synthesis and Materials Science

4-Isocyanato-3-Methyl-5-Phenylisoxazole as a Strategic Building Block in Complex Chemical Syntheses

This compound serves as a strategic building block due to the orthogonal reactivity of its constituent parts. The substituted isoxazole (B147169) ring provides a stable, rigid core that can be incorporated into larger molecules, while the isocyanate group (-N=C=O) acts as a potent electrophile, readily reacting with a wide array of nucleophiles. This dual nature allows for its use in synthetic strategies where the isoxazole moiety is pre-installed as a key structural element, and the isocyanate handle is used for subsequent chemical elaboration.

The utility of this compound lies in its ability to bridge molecular fragments or introduce specific functionalities. For instance, reaction with alcohols or phenols yields carbamates, reaction with amines produces ureas, and reaction with water leads to an unstable carbamic acid that decarboxylates to form an amine. These fundamental transformations are cornerstones of medicinal and materials chemistry, making the title compound a valuable intermediate for derivatization and the synthesis of compound libraries. The phenyl and methyl substituents on the isoxazole ring also offer sites for further modification or can be used to fine-tune the steric and electronic properties of the final products. Its structure makes it a valuable precursor for creating more complex, biologically active molecules. chemimpex.com

Integration into Multicomponent Reactions (MCRs) and Cascade Processes

Isocyanates are highly valuable reagents in multicomponent reactions (MCRs), which are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants. researchgate.netrsc.org The electrophilic carbon atom of the isocyanate group in this compound is a prime target for nucleophilic attack, often initiating a sequence of reactions. In an MCR setting, this initial addition can be followed by subsequent intermolecular or intramolecular reactions with other components in the mixture, rapidly building molecular complexity from simple starting materials. mdpi.comnih.gov

Furthermore, the reactivity of the isocyanate group is well-suited for initiating cascade reactions. A cascade process involves two or more sequential transformations where the product of the first reaction becomes the substrate for the next, all occurring in a single pot without the isolation of intermediates. nih.govrsc.org For example, the reaction of an isocyanate with a dinucleophile can lead to an initial addition product that is perfectly poised for a subsequent intramolecular cyclization, forming a new heterocyclic ring. The use of nitrogen-substituted isocyanates in such cascades has been shown to be a powerful tool for the rapid assembly of valuable 5- and 6-membered heterocycles. nih.govrsc.org This controlled reactivity allows for the development of novel synthetic pathways and disconnections in retrosynthetic analysis. nih.govrsc.org

Table 1: Examples of Multicomponent and Cascade Reactions Involving Isocyanate Precursors

| Reaction Type | Reactants | Resulting Scaffold | Reference |

| Pseudo 3-MCR | Isocyanate, Amine, Ester | Hydantoin | researchgate.net |

| Cascade Reaction | Amino-isocyanate, α-Amino Ester | N-substituted Hydantoin | nih.gov |

| Cascade Reaction | Imino-isocyanate, Amine | Acyl-pyrazole | nih.gov |

| Cascade Reaction | Amido-isocyanate, Hydrazine derivative | Acyl-phthalazinone | nih.govrsc.org |

| Cascade Reaction | N-Isocyanate Precursor, Amine Nucleophile | 6-Azauracil | nih.gov |

Contribution to the Synthesis of Diverse Heterocyclic Systems

The isocyanate functionality is a gateway to a multitude of other chemical groups, which can in turn be used to construct new heterocyclic rings. The strategic placement of the isocyanate on the isoxazole core of this compound makes it an ideal precursor for synthesizing more elaborate heterocyclic systems, including fused-ring and spirocyclic structures.

Research has demonstrated that isoxazole derivatives can serve as starting materials for other important heterocycles. For example, isoxazole-5-carboxylates have been used to synthesize 1,2,4-oxadiazole (B8745197) rings by reacting them with amidoximes. ijpcsonline.com By analogy, the isocyanate group of the title compound can be transformed into functionalities that participate in similar cyclization reactions. The development of cascade reactions involving N-isocyanates has proven to be a particularly fruitful strategy for creating a diverse range of heterocyclic products, including amino-hydantoins, acyl-pyrazoles, and azauracils, from simple precursors. nih.gov This approach highlights the potential of isocyanate-bearing heterocycles as powerful intermediates in the synthesis of complex nitrogen-containing motifs often found in pharmaceuticals and agrochemicals. researchgate.netrsc.org

Potential in the Development of Tailored Organic Materials and Polymers (Focus on synthetic utility, not material properties)

The synthetic utility of this compound extends beyond small molecule synthesis into the realm of materials science, specifically in the preparation of functional polymers. The isocyanate group is a key functional group for several types of polymerization reactions. The presence of the bulky and rigid 3-methyl-5-phenylisoxazole (B94393) substituent would impart unique structural properties to the resulting polymer chain.

Isocyanates are the monomers for two primary classes of polymers:

Step-Growth Polymerization: Isocyanates react with difunctional or polyfunctional nucleophiles, such as diols or diamines, to produce polyurethanes and polyureas, respectively. Using this compound in such a reaction with a comonomer like a diol would lead to a polyurethane polymer where the isoxazole moiety is incorporated into the backbone via the urethane (B1682113) linkage.

Chain-Growth Polymerization: Under specific conditions, typically with anionic or coordination catalysts, isocyanates can undergo self-polymerization through the C=N bond of the isocyanate group. mdpi.com This process yields a polyisocyanate, which has a polyamide-1 backbone. Polymerizing this compound would result in a polymer with the 3-methyl-5-phenylisoxazole group as a pendant side chain on every repeat unit of the rigid polymer backbone. This synthetic route allows for the creation of well-defined polymer structures with high functional group density. mdpi.com

The synthetic versatility of the isocyanate group thus provides a direct pathway to incorporate the specific chemical and physical properties of the isoxazole ring into a macromolecular structure.

Table 2: Polymerization Reactions Utilizing the Isocyanate Functional Group

| Polymerization Type | Comonomer(s) | Resulting Polymer Class | Linkage Formed |

| Step-Growth | Diol (HO-R-OH) | Polyurethane | Urethane (-NH-CO-O-) |

| Step-Growth | Diamine (H₂N-R-NH₂) | Polyurea | Urea (B33335) (-NH-CO-NH-) |

| Chain-Growth | None (self-polymerization) | Polyisocyanate (Polyamide-1) | Amide (-N(R)-CO-) |

Spectroscopic and Advanced Structural Characterization Techniques for Isoxazole Isocyanates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. ipb.pt By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework and deduce the connectivity of the entire molecule.

In the ¹H NMR spectrum of 4-isocyanato-3-methyl-5-phenylisoxazole, distinct signals are expected for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Methyl Protons (3-CH₃): The protons of the methyl group at the C3 position of the isoxazole (B147169) ring are expected to appear as a sharp singlet in the aliphatic region, typically around δ 2.5-2.7 ppm. This characteristic upfield shift is due to the shielding effect of the sp³ hybridized carbon.

Phenyl Protons (5-C₆H₅): The five protons of the phenyl group attached to the C5 position will resonate in the aromatic region, generally between δ 7.4 and 7.8 ppm. Due to potential restricted rotation and the electronic influence of the isoxazole ring, these protons may appear as a complex multiplet. Protons in the ortho positions are typically shifted slightly downfield compared to the meta and para protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound Predicted values based on analogous 3-methyl-5-phenylisoxazole (B94393) derivatives.

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

| Methyl (3-CH₃) | 2.5 - 2.7 | Singlet (s) |

| Phenyl (5-Ar-H) | 7.4 - 7.8 | Multiplet (m) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Methyl Carbon (3-CH₃): This carbon is expected to show a signal in the upfield region of the spectrum, typically around δ 10-15 ppm.

Isoxazole Ring Carbons (C3, C4, C5): These sp² hybridized carbons resonate in the downfield region. Based on studies of substituted isoxazoles, the C3 and C5 carbons, which are bonded to nitrogen and oxygen, appear at approximately δ 158-162 ppm and δ 168-172 ppm, respectively. niscpr.res.innih.gov The C4 carbon, substituted with the isocyanate group, would be expected in the range of δ 95-105 ppm.

Isocyanate Carbon (-NCO): The carbon of the isocyanate functional group is characteristically found in the δ 120-130 ppm region.

Phenyl Ring Carbons (5-C₆H₅): The carbons of the phenyl ring will produce a set of signals between δ 125 and 135 ppm. The carbon atom directly attached to the isoxazole ring (ipso-carbon) will have a distinct chemical shift compared to the ortho, meta, and para carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predicted values based on analogous 3-methyl-5-phenylisoxazole derivatives and general chemical shift data. nih.gov

| Carbon Group | Predicted Chemical Shift (ppm) |

| Methyl (3-CH₃) | 10 - 15 |

| Isoxazole C4 | 95 - 105 |

| Isocyanate (-NCO) | 120 - 130 |

| Phenyl (Ar-C) | 125 - 135 |

| Isoxazole C3 | 158 - 162 |

| Isoxazole C5 | 168 - 172 |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ebrary.net

For this compound, the most prominent and diagnostic feature in the IR spectrum is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. researchgate.netspectroscopyonline.com This peak is typically observed in a relatively clear region of the spectrum, around 2250-2280 cm⁻¹ . blogspot.com

Other characteristic absorption bands include:

C=N and C=C Stretching: Vibrations from the isoxazole and phenyl rings are expected in the 1450-1650 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

Ring Vibrations: The isoxazole ring itself will have characteristic vibrations, often in the fingerprint region (below 1500 cm⁻¹).

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2280 | Strong, Sharp |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium to Weak |

| Isoxazole C=N | Ring Stretch | ~1600 - 1650 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.org

For this compound (C₁₁H₈N₂O₂), the molecular ion peak [M]⁺ would be expected at m/z = 200.19. Under electron ionization (EI), the molecule would undergo characteristic fragmentation.

A plausible fragmentation pathway involves the initial cleavage of the isoxazole ring, a common fragmentation route for this heterocyclic system. nist.gov Key fragmentation steps could include:

Loss of the isocyanate group: A fragmentation leading to the loss of NCO (42 Da) could occur.

Cleavage of the isoxazole ring: The isoxazole ring can cleave in several ways. A common pathway for 3,5-disubstituted isoxazoles involves the formation of a benzoyl cation (C₆H₅CO⁺, m/z = 105) or a phenyl cation (C₆H₅⁺, m/z = 77).

Loss of CO: Subsequent loss of carbon monoxide (28 Da) from fragment ions is also a common process.

Table 4: Potential Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Fragment Lost |

| 200 | [C₁₁H₈N₂O₂]⁺ | (Molecular Ion) |

| 105 | [C₆H₅CO]⁺ | [C₄H₃N₂O] |

| 77 | [C₆H₅]⁺ | [C₅H₃N₂O₂] |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. scielo.org.za While the specific crystal structure of this compound is not publicly available, analysis of related structures, such as methyl 3-phenylisoxazole-5-carboxylate, provides valuable insights. nih.gov

A crystallographic study would precisely determine:

Bond lengths and angles: Confirming the geometry of the isoxazole ring and the substituents.

Planarity: Assessing the dihedral angle between the phenyl ring and the isoxazole ring. In similar structures, this angle can vary, indicating the degree of steric hindrance and electronic interaction between the two rings. nih.gov

Intermolecular interactions: Revealing how molecules pack in the crystal lattice through forces like van der Waals interactions or potential weak hydrogen bonds, which dictate the material's bulk properties.

For related phenylisoxazole derivatives, the crystal packing is often stabilized by C—H···O or C—H···N hydrogen bonds, forming layered or networked structures. nih.gov

Emerging and Complementary Spectroscopic Methods

Beyond the core techniques, several advanced and emerging methods offer deeper structural and electronic insights into complex heterocyclic compounds. researchgate.net

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to unambiguously assign all ¹H and ¹³C signals and confirm the connectivity between different parts of the molecule.

Computational Chemistry: Density Functional Theory (DFT) calculations are increasingly used to predict NMR chemical shifts, vibrational frequencies (IR), and electronic properties. nih.gov Comparing calculated spectra with experimental data can provide strong validation for a proposed structure.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. Tandem mass spectrometry (MS/MS) techniques can be employed to perform detailed fragmentation studies, helping to piece together the molecular structure by analyzing daughter ions. uab.edu

Solid-State NMR: For materials that are difficult to crystallize or are amorphous, solid-state NMR can provide structural information in the solid phase, offering insights into molecular conformation and packing that are not accessible from solution-state NMR.

These complementary methods, when used in concert, provide a comprehensive and unequivocal characterization of the molecular structure and properties of this compound.

Future Research Trajectories and Emerging Trends in Isoxazole Isocyanate Chemistry

Development of Sustainable and Environmentally Benign Synthetic Protocols for Isoxazole (B147169) Isocyanates

The development of synthetic protocols for isoxazole isocyanates is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous waste and energy consumption. nih.goveurekaselect.com Traditional syntheses of isoxazole derivatives often face challenges such as long reaction times, harsh conditions, and the use of toxic solvents. mdpi.com To overcome these limitations, research is shifting towards more sustainable methodologies.

One promising trend is the use of alternative energy sources to drive reactions. Ultrasonic irradiation has emerged as a powerful tool, significantly reducing reaction times and improving yields in the synthesis of isoxazole scaffolds. mdpi.com Sonochemical methods can enhance mass transfer, minimize byproduct formation, and enable the use of greener solvents. mdpi.com For instance, ultrasound-assisted multicomponent reactions provide a rapid and efficient pathway to complex isoxazole derivatives. mdpi.com Similarly, microwave-assisted synthesis is recognized as a green technique that enhances reaction rates, leading to higher selectivity and improved yields compared to conventional heating. nih.goveurekaselect.com

Another key area of focus is the replacement of volatile organic solvents with more environmentally friendly alternatives. mdpi.com Aqueous media has been successfully employed for the clean and efficient synthesis of isoxazole derivatives, offering advantages such as easier work-up procedures, mild reaction conditions, and high yields without the need for a catalyst. nih.govmdpi.comresearchgate.net The use of water as a solvent aligns perfectly with green chemistry principles by eliminating reliance on hazardous organic solvents. mdpi.com Furthermore, protocols utilizing natural sunlight as a clean, cheap, and readily available energy source for isoxazole synthesis in water have been developed, showcasing a truly green and sustainable approach. semnan.ac.ir

For the isocyanate moiety, a major sustainability goal is the avoidance of hazardous reagents like phosgene (B1210022). rsc.orgbeilstein-journals.org The Curtius rearrangement is considered one of the cleanest and highest-yielding phosgene-free methods for isocyanate synthesis. google.com Future protocols for 4-Isocyanato-3-Methyl-5-Phenylisoxazole will likely integrate these green approaches, combining sustainable formation of the isoxazole ring with safer, phosgene-free methods for introducing the isocyanate group.

Table 1: Comparison of Green Synthetic Methods for Isoxazole Derivatives

| Method | Energy Source | Solvent | Key Advantages | Yield Range | Reference(s) |

|---|---|---|---|---|---|

| Ultrasonic Irradiation | Ultrasound | Water / Acetonitrile | Reduced reaction time (4-28 min), high yields, use of green solvents. | 90-95% | mdpi.com |

| Aqueous Media Synthesis | Conventional Heating | Water | Catalyst-free, mild conditions, simple work-up, environmentally benign. | Good to excellent | mdpi.comresearchgate.net |

| Microwave Irradiation | Microwave | Solvent-free | Rapid reaction rates, high selectivity, improved yields. | Not specified | nih.goveurekaselect.com |

| Sunlight-Promoted Synthesis | Natural Sunlight | Water | Uses renewable energy, no organic solvents or catalysts, mild conditions. | 89-97% | semnan.ac.ir |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for achieving high efficiency and selectivity in the preparation of isoxazole isocyanates. Research efforts are directed toward metal-based catalysts, organocatalysts, and metal-free systems that can facilitate key bond-forming reactions under mild conditions.

Copper(I)-catalyzed reactions, particularly [3+2] cycloadditions of nitrile oxides with alkynes, are a well-established and reliable method for producing 3,5-disubstituted isoxazoles with high regioselectivity. organic-chemistry.orgnih.govnih.gov This approach is valued for its operational simplicity and tolerance of a wide range of functional groups. organic-chemistry.org Gold catalysts, such as AuCl₃, have also been employed for the cycloisomerization of α,β-acetylenic oximes to afford substituted isoxazoles in very good yields. organic-chemistry.org Beyond copper and gold, other metals are being explored. For example, zirconium chelates have been identified as highly selective catalysts for the isocyanate-hydroxyl reaction, showing a preference for this reaction over the competing isocyanate-water reaction, which is a significant advantage in many applications. wernerblank.com

In line with sustainable chemistry goals, there is growing interest in metal-free catalytic systems. Hypervalent iodine compounds are recognized as low-toxicity, environmentally benign reagents that can be used to catalyze the intramolecular cycloaddition of aldoximes, providing an efficient route to condensed isoxazole systems. mdpi.com Organocatalysts are also gaining prominence. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used as an efficient reagent to promote the synthesis of isoxazole derivatives from primary nitro compounds. wikipedia.orgrsc.org Another example is the use of sodium dichloroisocyanurate (NaDCC) as a metal-free catalyst and oxidant in combination with ultrasonic activation for the one-pot synthesis of 3,5-disubstituted isoxazoles in water. mdpi.com The future of isoxazole-isocyanate synthesis will likely involve catalysts that are not only efficient and selective but also reusable, non-toxic, and compatible with both the isoxazole core and the reactive isocyanate functional group.

Table 2: Selected Catalytic Systems in Isoxazole Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Metal-Based | Copper(I) Iodide | [3+2] Cycloaddition | High regioselectivity, mild conditions, good yields. | nih.gov |

| Metal-Based | Gold(III) Chloride | Cycloisomerization | High yields, moderate conditions. | organic-chemistry.org |

| Metal-Free | Hypervalent Iodine Compounds | Intramolecular Oxidative Cycloaddition | Environmentally benign, efficient for fused systems. | mdpi.com |

| Metal-Free / Organocatalyst | 1,4-diazabicyclo[2.2.2]octane (DABCO) | [3+2] Cycloaddition | Base-promoted, metal-free. | wikipedia.orgrsc.org |

| Metal-Free | Sodium Dichloroisocyanurate (NaDCC) | One-pot Cycloaddition | Metal-free catalyst and oxidant, used with ultrasound. | mdpi.com |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

To meet the demands of industrial production and high-throughput screening, the integration of synthetic routes with continuous flow chemistry and automated platforms is a major emerging trend. chemrxiv.org Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. researchgate.net

Automated synthesis platforms, often built around flow reactors, enable the rapid production of chemical libraries for drug discovery. durham.ac.uk These systems can be configured to perform multi-step syntheses and purifications, allowing for the on-demand creation of diverse sets of molecules. durham.ac.uk By integrating the synthesis of this compound and its derivatives into such a platform, researchers can accelerate the discovery of new bioactive compounds by quickly generating and testing a wide array of analogues.

Computational Design and Predictive Modeling for Novel Isoxazole-Isocyanate Architectures and Their Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of novel molecules and the prediction of their properties before synthesis. Density Functional Theory (DFT) is a particularly powerful method used to investigate the electronic structure, geometry, and reactivity of isoxazole-containing compounds. nih.govresearchgate.net

DFT calculations are widely used to understand and predict the regioselectivity of the [3+2] cycloaddition reactions that are fundamental to isoxazole synthesis. nih.gov By analyzing the frontier molecular orbitals (HOMO and LUMO) and calculating global reactivity indexes, chemists can predict the most likely outcome of a reaction, thereby guiding the choice of substrates and conditions to achieve the desired isomer. nih.govresearchgate.net This predictive power saves considerable time and resources in the laboratory.

Beyond predicting reactivity, computational modeling is essential for designing novel isoxazole-isocyanate architectures with specific biological functions. nih.gov Molecular docking studies can predict the binding affinity and interaction patterns of designed molecules within the active site of a target protein. nih.govnih.gov This allows for the in-silico screening of virtual libraries of compounds, prioritizing the synthesis of those most likely to exhibit high potency. nih.gov For a molecule like this compound, computational tools can model the reactivity of the isocyanate group and predict the structure of its derivatives (e.g., ureas and carbamates), and then dock these derivatives into biological targets to design new potential therapeutic agents.

Expanding Synthetic Utility in Target-Oriented Synthesis and Chemical Libraries

The dual functionality of isoxazole isocyanates makes them exceptionally valuable building blocks in both target-oriented synthesis and the generation of chemical libraries for discovery programs. The isoxazole ring serves as a stable and often bioactive scaffold, a feature found in numerous approved drugs and biologically active compounds. nih.govnih.gov This five-membered heterocycle is a privileged structure in medicinal chemistry, meaning it frequently appears in molecules with desirable pharmacological properties. nih.gov

The isocyanate group, in contrast, is a highly reactive electrophilic handle. It readily reacts with a wide range of nucleophiles—such as amines, alcohols, and thiols—to form stable urea (B33335), carbamate (B1207046), and thiocarbamate linkages, respectively. beilstein-journals.orgresearchgate.net This reactivity makes the isocyanate group an ideal functional handle for diversification.

In target-oriented synthesis, an isoxazole isocyanate can be incorporated as a key intermediate, allowing for the late-stage introduction of various substituents to complete the synthesis of a complex natural product or a designed bioactive molecule. For chemical library synthesis, a common isoxazole isocyanate core can be reacted with a diverse set of amines or alcohols to rapidly generate a large library of related urea or carbamate derivatives. researchgate.net This strategy allows for a systematic exploration of the structure-activity relationship (SAR) around the isoxazole core, accelerating the identification of lead compounds in drug discovery and agrochemical research programs.

Q & A

Q. What are the common synthetic routes for 4-isocyanato-3-methyl-5-phenylisoxazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of isoxazole derivatives often employs cycloaddition reactions between nitrile oxides and alkynes, mediated by hypervalent iodine reagents (e.g., phenyliodine bis(trifluoroacetate), PIFA) . For example, substituent positioning can be controlled by selecting appropriate aldoxime precursors (e.g., 4-methylbenzaldoxime) and alkyne substrates. Optimization involves:

-

Catalyst loading : 1.2–1.5 equivalents of PIFA for complete cyclization.

-

Solvent-free conditions : Heating to 60–80°C improves yield by minimizing side reactions .

-

Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the product .

Synthetic Route Starting Materials Catalyst Yield Cycloaddition Benzaldoxime, alkynes PIFA 65–85% Solvent-free Ethyl acetoacetate ZnCl₂ 70–90%

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., isoxazole ring protons at δ 6.5–7.2 ppm) .

- IR Spectroscopy : Detect isocyanate (NCO) stretches at 2250–2275 cm⁻¹ and isoxazole C=N/C-O bands at 1600–1650 cm⁻¹ .

- X-ray crystallography : Resolve torsional angles (e.g., phenyl-isoxazole dihedral angles <10°) and hydrogen-bonding networks using SHELX refinement .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the isocyanate group in this compound?

- Methodological Answer : The electrophilic isocyanate group undergoes nucleophilic attack (e.g., with amines or alcohols) to form ureas or carbamates. Reactivity is modulated by:

- Steric hindrance : The 3-methyl and 5-phenyl groups reduce accessibility, requiring polar aprotic solvents (e.g., DMF) to enhance nucleophile diffusion .

- Electronic effects : Electron-withdrawing substituents on the phenyl ring increase electrophilicity of NCO, accelerating reaction rates. Kinetic studies via HPLC or in situ IR can quantify these effects .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

- Methodological Answer : Common challenges include:

-

Disorder in the isocyanate group : Mitigated by low-temperature data collection (100–150 K) and SHELXL restraints (ISOR, DELU) .

-

Weak intermolecular interactions : O—H···N hydrogen bonds (2.6–3.0 Å) and π-π stacking (3.8–4.2 Å) stabilize the lattice but require high-resolution data (≤0.8 Å) for accurate modeling .

-

Twinned crystals : XDS or TWINLAWS in SHELX handle pseudo-merohedral twinning .

Crystallographic Parameter Typical Range R-factor (final) 0.03–0.05 C—N bond length (isocyanate) 1.18–1.22 Å

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) and molecular docking (AutoDock Vina) are used to:

- Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites .

- Simulate binding affinities to target enzymes (e.g., cyclooxygenase-2) via docking scores (ΔG ≈ −8 to −10 kcal/mol) .

- Validate models with QSAR studies correlating substituent Hammett constants (σ) with IC₅₀ values .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or spectroscopic data for this compound?

- Methodological Answer : Contradictions often arise from:

- Polymorphism : Differential scanning calorimetry (DSC) identifies polymorphs with distinct melting profiles .

- Solvent impurities : ¹H NMR in deuterated DMSO vs. CDCl₃ can shift signals by 0.1–0.3 ppm. Cross-validate with high-resolution mass spectrometry (HRMS) .

- Stereochemical variations : Single-crystal studies are definitive for configurational assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.